molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Cat. No. B2449340
CAS RN: 176162-29-1
M. Wt: 265.195
InChI Key: MKJNUOJXWUIYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .

Scientific Research Applications

Phytoene Desaturase Inhibitors

A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach . These compounds showed good herbicidal activity by both pre- and post-emergence applications . This suggests that “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” could be used in the design of potent Phytoene Desaturase inhibitors, which are important for the development of new herbicides .

Herbicidal Activity

The compound 2a, which is a derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile”, displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha . Additionally, 2a was safe to wheat by both pre- and post-emergence applications at 300 g ai/ha, showing the compound’s potential for weed control in wheat fields .

Drug Design

The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group in “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” suggests potential applications in the design of new drugs. For example, Fluoxetine, an FDA-approved drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .

Molecular Simulation Studies

Molecular simulation studies have been conducted to understand the interaction between the derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” and Synechococcus PDS . This work provided a lead compound for weed control in wheat fields .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJNUOJXWUIYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Synthesis routes and methods

Procedure details

12.8 g (80 mmol) of 3-trifluoromethylphenol are added to a suspension of 2.2 g (90 mmol) of sodium hydride in 40 ml of tetrahydrofuran. The reaction mixture is heated to the boil. After 1 hour, a solution of 11.2 g (80 mmol) of 2-chloro-3-cyanopyrazine in 40 ml of tetrahydrofuran is added and the mixture is heated at the boil for a further 4 hours. After the mixture has cooled to room temperature, the solvent is distilled off under reduced pressure. The residue is taken up in diethyl ether and the solution is extracted with 5% strength, aqueous sodium hydroxide solution, washed with distilled water, dried over magnesium sulfate, filtered and freed from the solvent under reduced pressure. The crude product is purified by chromatography (silica gel, cyclohexane/ethyl acetate 20/1 (v/v)). 4.6 g (51%) of a yellow, crystalline solid of melting point 68-70° C. are obtained.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.